molecular formula C14H19FN2O2 B8138946 4A-(((3-fluoropyridin-2-yl)oxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine

4A-(((3-fluoropyridin-2-yl)oxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B8138946
M. Wt: 266.31 g/mol
InChI Key: DDQCHXUZIZJUJB-UHFFFAOYSA-N
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Description

4A-(((3-fluoropyridin-2-yl)oxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine is a complex organic compound that features a pyrano[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4A-(((3-fluoropyridin-2-yl)oxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-fluoropyridine with an appropriate alcohol under basic conditions to form the fluoropyridinyl ether intermediate. This intermediate is then subjected to a series of cyclization reactions to form the pyrano[3,2-c]pyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4A-(((3-fluoropyridin-2-yl)oxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4A-(((3-fluoropyridin-2-yl)oxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[3,2-c]quinolones: These compounds share a similar core structure and have been studied for their biological activities.

Uniqueness

4A-(((3-fluoropyridin-2-yl)oxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine is unique due to the combination of its pyrano[3,2-c]pyridine core and the fluoropyridinyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4a-[(3-fluoropyridin-2-yl)oxymethyl]-2,3,4,5,6,7,8,8a-octahydropyrano[3,2-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-11-3-1-6-17-13(11)19-10-14-5-2-8-18-12(14)4-7-16-9-14/h1,3,6,12,16H,2,4-5,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQCHXUZIZJUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCCC2OC1)COC3=C(C=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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